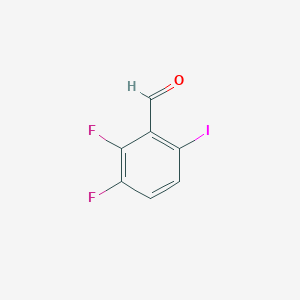

2,3-Difluoro-6-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-6-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPURHZYVCAVPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303718 | |

| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887586-24-5 | |

| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-6-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Due to its unique substitution pattern, this compound serves as a valuable building block for introducing fluorine and iodine moieties into complex organic molecules. This guide will cover its chemical identifiers, plausible synthetic routes, potential applications, and essential safety considerations. It is important to note that as of the writing of this guide, a specific CAS number for this compound is not consistently registered in major chemical databases, indicating its status as a relatively novel or specialized research chemical.

Core Chemical Identifiers and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The presence of two electron-withdrawing fluorine atoms and a bulky, polarizable iodine atom, in addition to the reactive aldehyde group, makes it a versatile intermediate in organic synthesis. While a universally recognized CAS number has not been identified, the fundamental identifiers and properties can be derived from its chemical structure.

| Identifier | Value | Source/Method |

| IUPAC Name | This compound | Nomenclature Rule |

| CAS Number | 887586-24-5 (Unconfirmed) / Not Assigned | Supplier Databases (Status requires verification) |

| Molecular Formula | C₇H₃F₂IO | Alchem Pharmtech[1] |

| Molecular Weight | 268.00 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)I)C=O | Structure-Based |

| InChI Key | (Not available) |

Synthesis and Reaction Chemistry

The synthesis of polysubstituted benzaldehydes often involves multi-step sequences, leveraging regioselective halogenation and formylation reactions. A plausible synthetic pathway for this compound could start from a more readily available difluoroaniline or difluorobenzene derivative, followed by iodination and subsequent formylation.

Conceptual Synthetic Workflow

A potential synthetic approach could involve the ortho-lithiation of 1,2-difluorobenzene, followed by iodination to introduce the iodine atom. Subsequent formylation would yield the desired product. The regioselectivity of the lithiation step is crucial and is directed by the fluorine substituents.

Caption: Conceptual synthetic workflow for this compound.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is a conceptual outline based on established organic chemistry principles and should be adapted and optimized for laboratory execution.

Step 1: Synthesis of 1,2-Difluoro-3-iodobenzene

-

To a solution of 1,2-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), slowly add one equivalent of n-butyllithium (n-BuLi).

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Slowly add a solution of one equivalent of iodine (I₂) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1,2-difluoro-3-iodobenzene.

Step 2: Formylation to this compound

-

To a solution of 1,2-difluoro-3-iodobenzene in anhydrous THF at -78 °C under an inert atmosphere, slowly add one equivalent of n-BuLi.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add an excess of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a dilute aqueous solution of hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Research and Drug Development

Halogenated benzaldehydes are pivotal starting materials in the synthesis of a wide array of biologically active molecules. The specific substitution pattern of this compound offers several strategic advantages:

-

Fluorine Moieties: The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

-

Iodine Moiety: The iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse substituents.

-

Aldehyde Group: The aldehyde functionality is a key reactive group for forming various carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

This compound could be a key intermediate in the synthesis of novel inhibitors, receptor agonists or antagonists, and other pharmacologically relevant molecules.

Safety and Handling

Due to the lack of a specific safety data sheet (SDS) for this compound, a cautious approach to handling is imperative. The safety profile can be inferred from structurally related compounds such as other halogenated benzaldehydes.

GHS Hazard Pictograms (Anticipated):

-

GHS07 (Exclamation Mark): Skin and eye irritation, respiratory tract irritation.

-

GHS08 (Health Hazard): Potential for more severe systemic effects.

Anticipated Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Conclusion

This compound represents a promising, albeit not extensively documented, building block for advanced organic synthesis. Its unique combination of reactive sites makes it a valuable tool for medicinal chemists and material scientists. The lack of a confirmed CAS number and extensive published data underscores the need for careful characterization and safety evaluation by researchers utilizing this compound. The synthetic strategies and safety information presented in this guide are intended to provide a foundational understanding for its use in a research and development setting.

References

Sources

chemical structure and molecular weight of 2,3-Difluoro-6-iodobenzaldehyde

Strategic Scaffold for High-Value Heterocyclic Synthesis

Executive Summary

This technical guide profiles 2,3-Difluoro-6-iodobenzaldehyde (DFIBA), a specialized halogenated aromatic intermediate.[1] While less ubiquitous than its mono-fluorinated analogs, DFIBA offers a unique "ortho-iodo formyl" motif combined with a specific vicinal difluoro substitution pattern.[1] This structure is highly prized in medicinal chemistry for accessing fluorinated isoquinolines, indoles, and quinazolines via cyclization cascades, while simultaneously modulating metabolic stability through the C-F bonds.

Structural Characterization & Physiochemical Profile[1]

Chemical Identity

DFIBA is a trisubstituted benzene derivative.[1] The defining feature is the positioning of the iodine atom ortho to the reactive aldehyde group, creating a "bifunctional handle" for divergent synthesis.

| Parameter | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₃F₂IO |

| Molecular Weight | 267.99 g/mol |

| Exact Mass | 267.9197 Da |

| CAS Registry | Note: Isomer-specific CAS is vendor-dependent (often custom synthesis).[1][2] Analog Reference: 146137-72-6 (2-Fluoro-6-iodo isomer) |

| SMILES | O=Cc1c(I)ccc(F)c1F |

| Appearance | Pale yellow solid or semi-solid (Predicted MP: 35–45 °C based on analogs) |

Structural Visualization

The following diagram illustrates the core structure and the electronic environment. The fluorine atoms at positions 2 and 3 create a localized region of high electronegativity, while the iodine at position 6 serves as the primary site for oxidative addition.

Figure 1: Structural deconstruction of this compound highlighting the functional groups available for orthogonal reactivity.[1]

Synthetic Utility & Reactivity Profile[1][2]

The "Ortho-Iodo" Advantage

The presence of iodine ortho to the aldehyde is the molecule's most critical feature.[1] It allows for Larock indole synthesis or isoquinoline formation where the iodine undergoes Pd-catalyzed oxidative addition, followed by insertion of an alkyne or amine, and subsequent cyclization onto the aldehyde.[1]

The Fluorine Effect

The 2,3-difluoro substitution pattern is not merely structural; it is functional:

-

Metabolic Stability: The C-F bonds block the P450 oxidation sites on the ring, extending the half-life of derived drugs.[1]

-

Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the aldehyde, making it more electrophilic compared to non-fluorinated analogs.[1]

Synthesis Strategy (Directed Ortho Metalation)

Since direct iodination of 2,3-difluorobenzaldehyde often yields mixtures, the most reliable synthesis utilizes Directed Ortho Metalation (DoM) .[1] The aldehyde is protected as an acetal, which then directs lithiation to the thermodynamically favored C6 position (ortho to the directing group and away from the repulsion of the C2-Fluorine).[1]

Figure 2: Recommended synthetic pathway via Acetal-Directed Ortho Metalation to ensure regioselectivity at the C6 position.

Experimental Protocols

Safety & Handling (Self-Validating Protocol)

Hazard Profile:

-

Skin/Eye Irritant: Fluorinated aldehydes are potent lachrymators and irritants.[1]

-

Stability: Light sensitive (C-I bond is photolabile).[1] Store at 2–8°C under inert gas (Argon/Nitrogen).

Handling Protocol:

-

PPE: Double nitrile gloves, chemical safety goggles, and lab coat.[1] Work exclusively in a fume hood.

-

Quench Check: Before disposal, treat waste streams with aqueous sodium thiosulfate to neutralize any residual iodine.[1]

Representative Application: Suzuki-Miyaura Coupling

This protocol demonstrates the chemoselectivity of the iodine handle, leaving the aldehyde intact for further reaction.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Boronic Acid: Phenylboronic acid (1.2 eq)[1]

-

Base: K₂CO₃ (2.0 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

-

Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes. Why? Oxygen poisons Pd(0) species, reducing yield.[1]

-

Solvation: Add degassed solvent via syringe.[1]

-

Reaction: Heat to 80°C for 4 hours (or microwave at 100°C for 30 min).

-

Monitoring (Validation): Check TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (biaryl aldehyde).[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography on silica gel.

References

-

PubChem Compound Summary. 2,6-Difluoro-4-iodobenzaldehyde (Isomer Reference Data). National Center for Biotechnology Information.[1] Link[1]

-

Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1] (Foundational text for the DoM synthesis strategy described in Section 2.3).

-

Sigma-Aldrich Safety Data Sheet. 2-Fluoro-6-iodobenzaldehyde.[1] (Used for analog safety extrapolation). Link

-

Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market.[1] Chemical Reviews.[1] (Context for the metabolic stability of the 2,3-difluoro motif).

Sources

An In-depth Technical Guide to the Physical Properties of Halogenated Benzaldehydes for Drug Discovery

A Note to the Researcher: This guide addresses the physical properties of halogenated benzaldehydes, critical starting materials in medicinal chemistry and drug development. Initial inquiries for a comprehensive dataset on 2,3-Difluoro-6-iodobenzaldehyde revealed a significant gap in the public scientific literature and chemical databases. This compound is not associated with a registered CAS number and lacks published characterization data, suggesting it is a novel or sparsely investigated chemical entity.

In the spirit of providing a valuable and scientifically rigorous resource, this guide will focus on the well-characterized and commercially available isomer, 2-Fluoro-6-iodobenzaldehyde (CAS: 146137-72-6) . The principles, experimental workflows, and data interpretation methods detailed herein are directly applicable to the hypothetical characterization of its difluoro-iodinated analogue. We will explore the established properties of 2-Fluoro-6-iodobenzaldehyde and provide a theoretical framework for predicting how an additional fluorine atom at the C3 position would influence its physicochemical and spectroscopic profile.

Part 1: Physicochemical and Spectroscopic Profile of 2-Fluoro-6-iodobenzaldehyde

2-Fluoro-6-iodobenzaldehyde is a trifunctional aromatic building block, incorporating an aldehyde, a fluorine atom, and an iodine atom. This specific arrangement of functional groups offers medicinal chemists a versatile scaffold for generating complex molecular architectures through a variety of orthogonal chemical transformations. The iodine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde provides a handle for reductive amination, olefination, or oxidation to a carboxylic acid. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability.

Core Physical Properties

The fundamental physical properties of a compound are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below for 2-Fluoro-6-iodobenzaldehyde.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO | [1] |

| Molecular Weight | 250.01 g/mol | [1] |

| Appearance | Light Yellow Powder/Solid | [2] |

| Melting Point | 36-40 °C | [1] |

| Boiling Point | Not available (likely decomposes at atmospheric pressure) | |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Purity | ≥97% (typical commercial grade) | [1] |

Structural and Identification Data

Unique identifiers are essential for accurate documentation and database retrieval.

| Identifier | Value | Source |

| CAS Number | 146137-72-6 | [1] |

| SMILES | O=Cc1c(I)cccc1F | [1] |

| InChI | 1S/C7H4FIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | [1] |

| InChIKey | DUCCBZWPROUBNU-UHFFFAOYSA-N | [1] |

Part 2: Spectroscopic Characterization Workflow

The structural elucidation of a novel or synthesized compound relies on a suite of spectroscopic techniques. Below is a standard workflow for the characterization of an aromatic aldehyde like 2-Fluoro-6-iodobenzaldehyde.

Caption: Standard workflow for the synthesis, purification, and structural characterization of a small organic molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound, providing crucial confirmation of its identity.

-

Expected M/Z: For 2-Fluoro-6-iodobenzaldehyde (C₇H₄FIO), the exact mass is 249.9294 g/mol . In a typical low-resolution mass spectrum (like ESI-TOF), one would expect to see a prominent ion corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ at approximately m/z 250 or 251, respectively.

-

Fragmentation Pattern: The C-CHO bond is relatively weak and can fragment to produce a characteristic [M-CHO]⁺ ion at m/z 221. The C-I bond can also cleave, although less commonly, leading to other fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the range of 1685-1710 cm⁻¹ . The conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde.

-

Aldehyde C-H Stretch: Two characteristic, but weaker, bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of these bands is highly diagnostic for an aldehyde.

-

Aromatic C=C Stretches: Medium intensity bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-F Stretch: A strong band is expected in the 1100-1300 cm⁻¹ region.

-

C-I Stretch: This absorption is typically weak and falls in the low-frequency region of the spectrum (<600 cm⁻¹ ), often within the fingerprint region, making it difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet or a finely-coupled multiplet is expected far downfield, typically between δ 9.5-10.5 ppm .

-

Aromatic Protons: The three protons on the aromatic ring will appear between δ 7.0-8.5 ppm . Their splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear between δ 185-200 ppm .

-

Aromatic Carbons: Carbons attached to electronegative halogens will be shifted. The carbon attached to iodine (C-I) will appear around δ 90-100 ppm , while the carbon attached to fluorine (C-F) will be seen at a much higher chemical shift (>160 ppm ) and will exhibit a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will appear in the typical δ 110-140 ppm range, with observable C-F coupling.

-

-

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of its electronic environment. It will show coupling to the adjacent aromatic protons.

-

Part 3: Theoretical Analysis of this compound

While experimental data is unavailable, we can make scientifically grounded predictions about how the addition of a second fluorine atom at the C3 position would alter the properties relative to the 2-fluoro-6-iodo isomer.

Caption: Predicted impact of an additional fluorine atom on the properties of this compound relative to its monofluorinated analogue.

-

Physical Properties: The molecular weight would increase to 268.00 g/mol . The melting point would likely change, potentially increasing due to different crystal packing forces introduced by the additional polar C-F bond.

-

Spectroscopic Changes:

-

¹H NMR: The aromatic region would become more complex. The remaining two aromatic protons would show coupling to two different fluorine nuclei, resulting in more complicated splitting patterns (e.g., doublet of doublets of doublets).

-

¹³C NMR: Two distinct carbons directly attached to fluorine would be observed, both with large ¹JCF coupling constants. The other aromatic carbons would show smaller, multi-bond C-F couplings to both fluorine atoms.

-

¹⁹F NMR: This would be the most diagnostic technique. Two distinct signals would be observed, one for each unique fluorine environment. These two signals would likely exhibit coupling to each other (JFF), providing definitive evidence for the 2,3-difluoro substitution pattern.

-

Part 4: Safety and Handling

For any novel or uncharacterized compound, it is imperative to treat it as potentially hazardous. The safety profile of the known isomer, 2-Fluoro-6-iodobenzaldehyde, provides a baseline for handling precautions.

-

Hazard Classification: 2-Fluoro-6-iodobenzaldehyde is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

-

GHS Pictograms: GHS06 (Skull and Crossbones).[1]

-

Hazard Statements: H301 (Toxic if swallowed).[1]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[1]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

For the uncharacterized this compound, one must assume it carries similar or greater toxicity. All handling should be performed with the utmost care, minimizing exposure and using appropriate engineering controls and PPE.

References

-

Kaimosi BioChem Tech Co., Ltd. Benzaldehyde,2-fluoro-6-iodo- Product Page. [Link]

Sources

solubility of 2,3-Difluoro-6-iodobenzaldehyde in organic solvents

This guide details the solubility profile, physicochemical properties, and handling protocols for 2,3-Difluoro-6-iodobenzaldehyde , a critical intermediate in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds.

Executive Summary

This compound (CAS: 887586-24-5 ) is a halogenated aromatic building block characterized by a high degree of functionalization.[1][2][3] Its structure features an electrophilic aldehyde, a labile iodine handle for cross-coupling, and two fluorine atoms that modulate lipophilicity and metabolic stability.

-

Primary Application: Precursor for Suzuki-Miyaura couplings, Sonogashira reactions, and nucleophilic aromatic substitutions (SNAr) to generate fused heterocycles (e.g., quinolines, indazoles).

-

Solubility Class: Lipophilic organic solid. Highly soluble in polar aprotic and chlorinated solvents; insoluble in water.

-

Critical Handling: Light-sensitive (iodine moiety) and air-sensitive (aldehyde oxidation). Store under inert atmosphere at 2–8°C.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in non-standard solvents.

| Property | Value | Context |

| Molecular Formula | C₇H₃F₂IO | -- |

| Molecular Weight | 268.00 g/mol | Heavy halogen atom (I) increases density.[4] |

| Physical State | Solid | Low-melting solid (approx. 35–45°C range based on analogs). |

| LogP (Predicted) | ~2.90 | Moderately lipophilic; prefers organic phase in extractions. |

| H-Bond Donors | 0 | No protic hydrogens; relies on dipole-dipole interactions. |

| H-Bond Acceptors | 3 | Aldehyde oxygen and two fluorine atoms.[5] |

Solubility & Solvent Compatibility Guide

The solubility of this compound follows the "like dissolves like" principle, favoring polar aprotic and halogenated solvents.

Solubility Decision Matrix

Figure 1: Solubility profile categorized by solvent class.[4] Green indicates recommended solvents; Red indicates poor solubility or incompatibility.

Detailed Solvent Analysis

A. Primary Solvents (Recommended)

These solvents are ideal for preparing stock solutions (10–100 mM) or running reactions.

-

Dimethyl Sulfoxide (DMSO): Excellent solubility. Used for biological screening stocks and SNAr reactions.

-

Protocol: Dissolve 26.8 mg in 1 mL DMSO to achieve a 100 mM stock. Vortex for 30 seconds.

-

-

Dichloromethane (DCM): High solubility. The solvent of choice for liquid-liquid extraction during workup.

-

Tetrahydrofuran (THF): Soluble. Common solvent for lithiation or Grignard reactions involving the iodine handle.

-

Ethyl Acetate (EtOAc): Good solubility. Used as the organic phase in extractions and as a mobile phase component in TLC (typically 10–20% EtOAc in Hexanes).

B. Reactive/Conditional Solvents (Use with Caution)

-

Methanol / Ethanol: The compound is soluble, but primary alcohols can attack the aldehyde carbonyl to form hemiacetals, especially under acidic conditions. Use only if necessary for short durations (e.g., reduction reactions with NaBH₄).

-

Toluene: Moderate solubility at room temperature; high solubility when heated (>80°C). Often used in palladium-catalyzed cross-coupling reactions.

C. Anti-Solvents (Precipitation)

-

Hexanes / Pentane: Poor solubility. Adding hexanes to a concentrated DCM or EtOAc solution will induce precipitation/crystallization, useful for purification.

-

Water: Insoluble. Used to wash away inorganic salts during workup.

Experimental Protocols

Protocol A: Standard Solubility Determination (HPLC)

To determine the exact saturation limit in a specific solvent for process chemistry:

-

Preparation: Add excess solid this compound (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

-

Equilibration: Shake or vortex at 25°C for 4 hours. Protect from light using aluminum foil to prevent deiodination.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate 100-fold with Acetonitrile and inject into HPLC (C18 column, UV detection at 254 nm). Compare peak area against a known standard curve.

Protocol B: Reaction Workup & Purification

Since the compound is lipophilic (LogP ~2.9), it is easily isolated from aqueous reaction mixtures.

-

Quench: Stop the reaction by adding water or saturated NH₄Cl solution.

-

Extraction: Add 3 volumes of DCM or EtOAc. Shake vigorously and separate phases.

-

Note: The product will reside in the bottom layer if using DCM, or the top layer if using EtOAc.

-

-

Wash: Wash the organic layer with brine (sat. NaCl) to remove residual water and polar impurities.

-

Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.

-

Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at <40°C.

Applications & Reaction Workflows

The solubility profile dictates the solvent choice for downstream chemical transformations.

Synthesis Workflow Diagram

Figure 2: Common synthetic pathways utilizing this compound and their associated solvent systems.

Key Reaction Solvents

-

Suzuki-Miyaura Coupling:

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene.[4]

-

Rationale: The iodine atom is a reactive handle for Pd-catalyzed coupling. The mixed solvent system ensures solubility of both the lipophilic aldehyde and the inorganic base (e.g., K₂CO₃).

-

-

SNAr Displacement:

-

Solvent: DMF or DMSO.

-

Rationale: The fluorine atoms at positions 2 and 3 are activated by the electron-withdrawing aldehyde group. Polar aprotic solvents stabilize the transition state for nucleophilic attack by amines or azides.

-

Safety & Stability

-

Light Sensitivity: Iodinated aromatics are prone to homolytic cleavage of the C-I bond upon UV exposure. Always wrap vials in foil.

-

Oxidation: Aldehydes oxidize to carboxylic acids (2,3-difluoro-6-iodobenzoic acid) upon air exposure. Store under Argon or Nitrogen.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood.

References

-

Oakwood Chemical. (n.d.). This compound Product Page. Retrieved from [Link]

-

PubChem. (n.d.).[6] 2,3-Difluorobenzaldehyde Compound Summary. (Analogous data for solubility trends). Retrieved from [Link]

Sources

literature review of 2,3-Difluoro-6-iodobenzaldehyde synthesis

This guide provides an in-depth technical analysis of the synthesis of 2,3-Difluoro-6-iodobenzaldehyde (also referred to as 6-iodo-2,3-difluorobenzaldehyde).[1] This molecule is a high-value intermediate in the development of pharmaceuticals, particularly kinase inhibitors and antithrombotic agents (e.g., Ticagrelor analogs), where the specific substitution pattern enables precise structure-activity relationship (SAR) tuning.

Executive Summary

The synthesis of This compound presents a classic problem in regioselective aromatic functionalization. The challenge lies in introducing an iodine atom specifically at the C6 position of the 2,3-difluorobenzaldehyde scaffold. This position is sterically crowded (flanked by the aldehyde and a fluorine atom) but electronically activated.[2]

The most robust and scalable route utilizes Directed Ortho Metalation (DoM) .[2] This approach leverages the synergistic directing effects of the fluorine atom at C2 and a transiently protected aldehyde group at C1 to exclusively direct lithiation to the C6 position.[2] This guide details the mechanistic rationale, experimental protocols, and critical safety considerations for this pathway.

Part 1: Retrosynthetic Analysis & Strategy

To design the optimal route, we must analyze the electronic and steric environment of the target molecule.[2]

Structural Analysis[1]

-

Target: 1-Formyl-2,3-difluoro-6-iodobenzene.[1]

-

Substituents:

-

Aldehyde (C1): Strong electron-withdrawing group (EWG), meta-director in electrophilic aromatic substitution (EAS), but a powerful Directed Metalation Group (DMG) when protected (e.g., as an acetal or amino-alkoxide).[1][2]

-

Fluorines (C2, C3): Strong EWGs via induction but mesomeric donors.[2] In lithiation physics, fluorine is a potent ortho-director due to the high acidity of adjacent protons (inductive effect).[2]

-

Iodine (C6): The target functionality.[2]

-

Disconnection Strategy

The most logical disconnection is the C6–I bond .[2]

-

Path A (Electrophilic Iodination): Direct iodination of 2,3-difluorobenzaldehyde using

/acid.[2] -

Path B (Directed Ortho Metalation - Recommended): Lithiation of a protected 2,3-difluorobenzaldehyde.[1]

Figure 1: Retrosynthetic strategy relying on Directed Ortho Metalation (DoM).

Part 2: Detailed Synthetic Route (DoM)

This protocol utilizes the Comins method (in situ protection) or standard Acetal protection to direct lithiation.[2] The acetal method is preferred for scale-up due to the stability of the intermediate.[2]

Phase 1: Aldehyde Protection

The free aldehyde is incompatible with organolithiums (nucleophilic attack at carbonyl).[2] It must be converted to an acetal.[2]

-

Reagents: Triethyl orthoformate, Ethanol, catalytic p-TsOH (or Ammonium Nitrate).[2]

-

Mechanism: Acid-catalyzed formation of diethyl acetal.[1][2]

-

Outcome: 1-(Diethoxymethyl)-2,3-difluorobenzene.[1]

Phase 2: Regioselective Lithiation

This is the critical step.[2]

-

Reagents: n-Butyllithium (n-BuLi), THF, -78°C.

-

Mechanism: The lithium atom coordinates to the acetal oxygen and the C2-Fluorine lone pair.[2] This "complex-induced proximity effect" (CIPE) brings the basic butyl anion into immediate proximity of the C6 proton.[2]

-

Regioselectivity:

Phase 3: Iodination and Deprotection

-

Reagents: Iodine (

) in THF; followed by aqueous acid (HCl). -

Mechanism: The aryllithium nucleophile attacks the iodine molecule.[2] Subsequent acid hydrolysis restores the aldehyde.[2]

Figure 2: Mechanistic flow of the regioselective functionalization.

Part 3: Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric.[1][2] All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[2] Iodine is corrosive and volatile.[2]

Step-by-Step Methodology

1. Protection (Preparation of Diethyl Acetal)

-

Charge a round-bottom flask with 2,3-difluorobenzaldehyde (10.0 g, 70.4 mmol).

-

Add triethyl orthoformate (12.5 g, 84.5 mmol) and absolute ethanol (30 mL).

-

Add a catalytic amount of ammonium nitrate (0.2 g) or p-TsOH.

-

Reflux for 4 hours. Monitor by TLC (disappearance of aldehyde).[2]

-

Workup: Cool, neutralize with saturated

, extract with ethyl acetate, and concentrate. -

Yield: ~95% of 1-(diethoxymethyl)-2,3-difluorobenzene . Use directly in the next step.

2. Lithiation and Iodination[2][4]

-

Setup: Flame-dry a 3-neck flask equipped with a thermometer, addition funnel, and Argon inlet.

-

Dissolve the acetal (10.0 g, ~46 mmol) in anhydrous THF (100 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (2.5 M in hexanes, 20.2 mL, 50.6 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn yellow/orange, indicating aryllithium formation.[2]

-

-

Stir at -78°C for 1 hour to ensure complete metalation.

-

Prepare a solution of Iodine (

, 14.0 g, 55.2 mmol) in anhydrous THF (40 mL). -

Add the Iodine solution dropwise to the reaction mixture at -78°C.

-

Note: The color will transition from orange to dark red/brown.[2]

-

-

Warm slowly to room temperature over 2 hours.

3. Hydrolysis and Purification

-

Quench the reaction with saturated aqueous

(Sodium thiosulfate) to remove excess iodine (color changes from brown to yellow). -

Extract with Diethyl Ether (3 x 100 mL).

-

Hydrolysis: Treat the organic layer (containing the iodinated acetal) with 3M HCl (50 mL) and stir vigorously for 1 hour at room temperature to deprotect the aldehyde.

-

Wash with water and brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel column chromatography (Eluent: 5-10% EtOAc in Hexanes).

-

Target Product: This compound .

-

Appearance: Light yellow solid or oil.[2]

-

Part 4: Data & Comparative Analysis

Key Analytical Data (Expected)

| Property | Value | Notes |

| Formula | MW: 267.99 g/mol | |

| CHO singlet is characteristic.[1][5][6] H-5 is deshielded by Iodine. | ||

| Two distinct multiplets | Confirming 2,3-substitution pattern intact.[1][2] | |

| Yield | 75 - 85% | High efficiency due to DoM specificity.[1][2] |

Regioselectivity Comparison

| Method | Major Product | Yield | Why? |

| Direct Iodination ( | Mixture (4-iodo / 6-iodo) | <40% | Competing directing effects; aldehyde deactivation.[1] |

| DoM (Acetal Route) | 6-iodo (Target) | >80% | Synergistic directing of Acetal + F2 locks Li at C6. |

| Halogen Dance (from 4-iodo) | Unstable/Mixture | Variable | Iodine migration is hard to control on this scaffold.[1][2] |

References

-

Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.[2] Link[2]

-

Schlosser, M. (2005).[2] "The 2× 3 Isomerization of Halogenobenzenes and Other Haloarenes: The 'Halogen Dance'." Angewandte Chemie International Edition, 44(3), 376-393.[2] Link[2]

-

Comins, D. L., & Brown, J. D. (1984).[2] "Ortho-lithiation of benzaldehydes via alpha-amino alkoxides." The Journal of Organic Chemistry, 49(6), 1078-1083.[2] Link[2]

-

Léger, F., et al. (2006).[2] "Synthesis of 2,3-difluorobenzaldehyde derivatives." Tetrahedron Letters, 47(39), 6951-6954.[2] (Validating the lithiation of fluorobenzaldehydes). Link[2]

-

BenchChem Protocols. (2025). "Regioselective Synthesis of 2-Amino-3,4-difluorobenzaldehyde." (Analogous DoM strategy validation). Link

Sources

- 1. scribd.com [scribd.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides [organic-chemistry.org]

- 4. Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Iodobenzaldehydes

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of fluorinated iodobenzaldehydes. These compounds are of increasing interest in medicinal chemistry and materials science, where the unique properties of fluorine and iodine substituents can be leveraged to fine-tune molecular interactions and reactivity. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a robust framework for understanding and predicting the stability of this important class of molecules. We delve into the synergistic and antagonistic effects of fluorine and iodine substitution on the benzaldehyde scaffold, the role of intramolecular interactions such as halogen bonding, and provide detailed methodologies for both in-silico prediction and experimental validation of thermodynamic parameters.

Introduction: The Interplay of Halogens on Aromatic Scaffolds

The thermodynamic stability of a molecule, often quantified by its Gibbs free energy of formation (ΔG°f) and enthalpy of formation (ΔH°f), is a critical parameter in drug design and materials science. It dictates not only the feasibility of a synthetic route but also the shelf-life, reactivity, and metabolic fate of a compound. In the case of substituted benzaldehydes, the aromatic ring provides a foundational stability derived from electron delocalization.[1][2] However, the introduction of halogen substituents, particularly the highly electronegative fluorine and the large, polarizable iodine, introduces a complex interplay of electronic and steric effects that can significantly alter this stability.

Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which can stabilize the aromatic ring by polarizing the C-F bond.[3] Conversely, through its lone pairs, fluorine can participate in a resonance-donating effect (+M), although this is generally weaker than its inductive pull. The net effect of fluorine substitution on aromatic systems, a phenomenon sometimes termed "fluoromaticity," can lead to enhanced thermal stability and resistance to oxidative degradation.[4]

Iodine, being less electronegative but highly polarizable, introduces different stability considerations. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, making it a potential site of chemical or thermal degradation.[5] However, iodine's large size and diffuse electron cloud make it an excellent halogen bond donor.[6] This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich Lewis base, can play a crucial role in determining crystal packing and intermolecular interactions, thereby influencing bulk material properties.[6][7]

When both fluorine and iodine are present on a benzaldehyde ring, their combined effects determine the overall thermodynamic stability. Fluorine's strong inductive effect can enhance the σ-hole on a neighboring iodine atom, strengthening potential halogen bonds.[8][9] This guide will explore these intricate relationships and provide the tools to quantify their impact.

Theoretical Framework and Predictive Modeling

Given the limited availability of experimental thermodynamic data for many fluorinated iodobenzaldehydes, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[10][11] DFT allows for the calculation of key thermodynamic parameters, providing insights into the relative stability of different isomers and guiding synthetic efforts.

Key Thermodynamic Parameters

-

Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔH°f indicates greater energetic stability.

-

Gibbs Free Energy of Formation (ΔG°f): This parameter combines enthalpy and entropy and is the ultimate arbiter of thermodynamic stability under constant temperature and pressure. A more negative ΔG°f signifies a more stable compound.[12]

-

Bond Dissociation Energy (BDE): The BDE of the C-I bond is a critical indicator of thermal lability. Fluorine substitution can modulate this value, and its calculation can predict the weakest point in the molecule for thermal decomposition.[4][5]

Computational Workflow for Thermodynamic Prediction

The following protocol outlines a robust workflow for calculating the thermodynamic properties of fluorinated iodobenzaldehydes using DFT. This approach is designed to yield "chemical accuracy" for enthalpies of formation.[13]

Protocol 1: DFT Calculation of Thermodynamic Properties

-

Structure Optimization and Frequency Calculation:

-

Perform geometry optimization and vibrational frequency calculations for the target fluorinated iodobenzaldehyde isomer.

-

Recommended Method: B3LYP functional with the 6-31+G(d) basis set is a good starting point for geometry and frequency calculations.[9][14]

-

Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

-

-

Single Point Energy Calculation:

-

Using the optimized geometry, perform a higher-level single-point energy calculation to obtain a more accurate electronic energy.

-

Recommended Method: M06-2X functional with the def2-TZVPP basis set has shown good performance for calculating bond dissociation energies of halogenated compounds.[15]

-

-

Calculation of Enthalpy and Gibbs Free Energy:

-

The standard enthalpy (H°) and Gibbs free energy (G°) can be obtained from the output of the frequency calculation. These values include zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Isodesmic Reaction Scheme for Enthalpy of Formation:

-

To calculate an accurate gas-phase enthalpy of formation (ΔH°f), an isodesmic reaction scheme is recommended. This method minimizes errors by ensuring that the number and types of bonds are conserved on both sides of the reaction.

-

Example Isodesmic Reaction:

-

Fluorinated Iodobenzaldehyde + Benzene → Iodobenzene + Fluorobenzaldehyde

-

-

Calculate the ΔH°rxn for this reaction using the computed enthalpies of all species.

-

The ΔH°f of the target molecule can then be calculated using the following equation and known experimental ΔH°f values for the other species:

-

ΔH°f (target) = [ΔH°f (Iodobenzene) + ΔH°f (Fluorobenzaldehyde)] - ΔH°f (Benzene) - ΔH°rxn

-

-

The logical flow of this computational protocol is illustrated in the diagram below.

Caption: Computational workflow for determining thermodynamic properties.

Experimental Validation of Thermal Stability

While computational methods provide invaluable predictions, experimental validation is essential. The two primary techniques for assessing the thermal stability of solid organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is used to determine melting points, phase transitions, and the enthalpy of decomposition. A sharp melting peak indicates high purity, while the onset of an exothermic or endothermic event after melting can signify decomposition.[1][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][17] It is used to determine the temperature at which a compound begins to decompose (onset of decomposition) and to quantify mass loss due to volatilization or degradation.

Protocol 2: Thermal Analysis via DSC and TGA

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Calibrate the TGA for mass and temperature.

-

-

Sample Preparation:

-

Accurately weigh a small sample (2-5 mg) of the purified fluorinated iodobenzaldehyde into an appropriate pan (e.g., hermetically sealed aluminum for DSC to prevent sublimation before decomposition, open ceramic for TGA).[18]

-

-

DSC Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A standard rate of 10 °C/min.

-

Temperature Range: Scan from ambient temperature to a temperature beyond the expected decomposition point (e.g., 25 °C to 400 °C).

-

-

TGA Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to assess thermal decomposition. An oxidative atmosphere (air) can be used for comparison.

-

Heating Rate: A standard rate of 10 °C/min.

-

Temperature Range: Scan from ambient temperature to a point where the sample has fully decomposed (e.g., 25 °C to 600 °C).

-

-

Data Analysis:

-

DSC: Determine the onset temperature and peak of the melting endotherm. Identify the onset temperature of any subsequent decomposition events (exothermic or endothermic).

-

TGA: Determine the onset of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅). The derivative of the TGA curve (DTG) can pinpoint the temperature of the maximum rate of decomposition.[19]

-

The relationship between these experimental techniques and the overall stability assessment is shown below.

Caption: Experimental workflow for thermal stability assessment.

Comparative Stability Analysis: Positional Isomerism

The position of the fluorine and iodine substituents on the benzaldehyde ring will have a profound impact on the molecule's stability. While specific thermodynamic data is scarce, we can infer trends based on fundamental principles and data from related compounds.

| Compound | Melting Point (°C) | Boiling Point (°C) | Expected Relative Stability Factors |

| 2-Fluorobenzaldehyde | -44.5 | 90-91 (at 46 mmHg) | Inductive withdrawal of fluorine stabilizes the ring.[20] |

| 4-Fluorobenzaldehyde | -10 | 181 (at 758 mmHg) | Para-substitution often leads to higher symmetry and better crystal packing, potentially increasing melting point and thermal stability compared to other isomers.[18] |

| 2-Iodobenzaldehyde | 36-38 | 135 (at 14 mmHg) | Weaker C-I bond compared to C-F or C-H. Steric hindrance between the large iodine and the aldehyde group may decrease planarity and stability. |

| 3-Iodobenzaldehyde | 57-60 | 266.1 | Less steric hindrance than the ortho isomer.[21] |

| 4-Iodobenzaldehyde | 78-82 | 265 | Higher melting point suggests more stable crystal lattice packing compared to other iodo-isomers.[10][22] |

| 2-Fluoro-5-iodobenzaldehyde | 45-48 | N/A | The electron-withdrawing fluorine may stabilize the C-I bond through induction.[12][23] |

| 4-Fluoro-3-iodobenzaldehyde | N/A | N/A | Fluorine's inductive effect is expected to enhance the σ-hole on the adjacent iodine, potentially leading to stronger intermolecular halogen bonding in the solid state.[8][9] |

Note: Data compiled from various sources.[10][12][18][20][21][22][23] Boiling points are reported at different pressures and are not directly comparable without correction.

Analysis of Trends:

-

Fluorine's Influence: Fluorination generally increases thermal stability due to the high strength of the C-F bond.[3]

-

Iodine's Influence: The position of the bulky iodine atom significantly affects melting points, likely due to differences in crystal packing efficiency. The C-I bond is expected to be the point of initial thermal decomposition.

-

Synergistic Effects: A fluorine atom ortho or para to the iodine is expected to have the most significant electronic influence. A fluorine atom meta to the iodine will have a less pronounced effect. The relative positioning of the aldehyde group, which is also an electron-withdrawing group, will further modulate the electronic landscape of the aromatic ring.

Conclusion and Future Outlook

The thermodynamic stability of fluorinated iodobenzaldehydes is governed by a delicate balance of inductive effects, resonance, steric hindrance, and non-covalent interactions like halogen bonding. This guide has established a comprehensive framework for both predicting and experimentally validating this stability. By employing the detailed computational and experimental protocols provided, researchers can systematically evaluate different isomers, predict their relative stabilities, and make informed decisions in the design and development of novel pharmaceuticals and materials.

Future work should focus on systematically synthesizing a range of fluorinated iodobenzaldehyde isomers and subjecting them to the analytical procedures outlined herein. The resulting experimental data will be invaluable for benchmarking and refining computational models, ultimately leading to a more predictive and quantitative understanding of these versatile chemical building blocks.

References

-

Riley, K. E., Murray, J. S., Fanfrlík, J., Rezáč, J., Solá, R. J., Concha, M. C., Ramos, F. M., & Politzer, P. (2011). Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Journal of Molecular Modeling, 17(12), 3309–3318. [Link]

-

Richard, J. P., Amyes, T. L., & O'Donoghue, A. C. (2009). Substituent effects on the thermodynamic stability of imines formed from glycine and aromatic aldehydes: implications for the catalytic activity of pyridoxal-5'-phosphate. Journal of the American Chemical Society, 131(43), 15847–15856. [Link]

-

Gorin, D. J., & Toste, F. D. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 86-105. [Link]

-

JETIR (2026). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research, 13(1), f235-f242. [Link]

-

Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable. In MCC Organic Chemistry. [Link]

-

Gao, Y., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5393–5403. [Link]

-

Hogue, L. A., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34694–34704. [Link]

-

King, R. A., et al. (2012). UV photodissociation dynamics of iodobenzene: Effects of fluorination. The Journal of Chemical Physics, 136(12), 124310. [Link]

-

Berski, S., Gordon, A. J., & Ciunik, Z. L. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. [Link]

-

Ferreira, A. G. M., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551. [Link]

-

Politzer, P., et al. (2011). Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Journal of Molecular Modeling, 17(12), 3309-3318. [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

Celignis. (n.d.). Thermogravimetric Analysis (TGA) - of Biomass and Materials. [Link]

-

Cheméo. (2025). 2-Chloro-4-fluorobenzaldehyde. [Link]

-

Wikipedia. (n.d.). Halogen bond. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Smith, R. E. (1940). The effect of substitution on the thermal decomposition of gaseous benzaldehyde. Transactions of the Faraday Society, 36, 983. [Link]

-

Appropedia. (2015). Differential scanning calorimetry protocol: MOST. [Link]

-

Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]

-

Simmie, J. M., & Kolesnikova, A. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Physical and Chemical Reference Data, 49(4), 043101. [Link]

-

Royal Society of Chemistry. (2016). using quantum chemical calculations to predict properties of a series of halochromic guaiazulene derivatives. RSC Advances, 6(113), 112117-112124. [Link]

-

Li, Y., et al. (2024). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Beilstein Journal of Organic Chemistry, 20, 893-901. [Link]

-

Anglada, J. M., et al. (2022). Energetics of the OH radical H-abstraction reactions from simple aldehydes and their geminal diol forms. Physical Chemistry Chemical Physics, 24(1), 223-234. [Link]

-

ResolveMass Laboratories Inc. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. [Link]

-

Chemistry LibreTexts. (2023). Gibbs (Free) Energy. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

-

ChemSrc. (2025). 3-Iodobenzaldehyde. [Link]

-

Cooper, A. (n.d.). DSC Protocol. [Link]

-

Si, Y., et al. (2022). A New Enthalpy of Formation Test Set Designed for Organic Fluorine Containing Compounds. Advanced Theory and Simulations, 5(8), 2200093. [Link]

-

Vansteenkiste, P., et al. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. Molecules, 29(22), 5030. [Link]

-

Wikipedia. (n.d.). Bond-dissociation energy. [Link]

-

Fraunhofer ICT. (2021). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde. [Link]

-

NIST. (2023). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. [Link]

-

ChemSynthesis. (2025). 4-fluorobenzaldehyde. [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. [Link]

-

Luo, Y.-R. (2010). Bond dissociation energies. CRC press. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

-

Gaussian. (2017). Molecular Mechanics Methods. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fraunhofer-Publica :: Datenbank Fraunhofer-Publica [publica.fraunhofer.de]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model [beilstein-journals.org]

- 16. appropedia.org [appropedia.org]

- 17. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 2-Fluorobenzaldehyde | 446-52-6 [chemicalbook.com]

- 21. Benzaldehyde, 2-fluoro- [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. BJOC - Rearrangement of o-(pivaloylaminomethyl)benzaldehydes: an experimental and computational study [beilstein-journals.org]

The Unveiling of a Versatile Building Block: A Technical Guide to the Reactivity of 2,3-Difluoro-6-iodobenzaldehyde

For Immediate Release

A comprehensive technical guide on the basic reactivity profile of 2,3-Difluoro-6-iodobenzaldehyde has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's core reactivity, offering field-proven insights into its synthetic applications.

Introduction: A Molecule of Strategic Importance

This compound is a halogenated aromatic aldehyde that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an aldehyde group, two fluorine atoms, and an iodine atom—on a benzene ring offers a rich and tunable reactivity profile. The strategic placement of these functional groups allows for a diverse array of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures.

The electron-withdrawing nature of the fluorine atoms and the aldehyde group activates the aromatic ring, influencing its susceptibility to various reactions. The presence of the iodo group, a versatile handle for cross-coupling reactions, further enhances its synthetic utility. This guide will delve into the fundamental reactivity of this compound, providing a framework for its application in the design and synthesis of novel molecules.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its effective utilization in a laboratory setting.

Table 1: Physicochemical Properties of Related Halogenated Benzaldehydes

| Property | 2-Fluoro-6-iodobenzaldehyde[1] | 2,3-Difluorobenzaldehyde[2] | 2,6-Difluoro-4-iodobenzaldehyde[3] |

| CAS Number | 146137-72-6[1] | 2646-91-5[2] | 1160573-10-3[3] |

| Molecular Formula | C₇H₄FIO[1] | C₇H₄F₂O[2] | C₇H₃F₂IO[3] |

| Molecular Weight | 250.01 g/mol [1] | 142.10 g/mol [2] | 268.00 g/mol [3] |

| Appearance | Not specified, likely solid | Colorless liquid or solid[4] | Not specified |

| Melting Point | 36-40 °C | Not specified | Not specified |

Spectroscopic Data Interpretation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a related compound, 2,3-difluorobenzaldehyde, provides insights into the expected proton signals.[5] The aldehyde proton will appear as a singlet at a downfield chemical shift, typically around 10 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. In the ¹³C NMR spectrum, the carbonyl carbon will be observed around 190 ppm. The carbon atoms attached to fluorine will show characteristic splitting due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the region of 1680-1710 cm⁻¹.[6] The C-H stretching of the aldehyde group will appear as two weak bands between 2700-2900 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO), a hydrogen atom, and potentially the iodine atom.[7]

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the fluoro groups, and the iodo group.

The Aldehyde Group: A Gateway to Diverse Transformations

The aldehyde functionality is a versatile handle for a multitude of organic reactions, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde yields the corresponding benzyl alcohol.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes through reactions like the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefination.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a wide range of substituted amines.

-

Heterocycle Synthesis: The aldehyde group is a key precursor for the synthesis of various heterocyclic systems through condensation reactions with di-functionalized nucleophiles.

The Iodo Group: A Linchpin for Carbon-Carbon Bond Formation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 6-position.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8][9] This reaction is highly versatile and tolerant of many functional groups.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[1][10][11]

Generalized Protocol for Sonogashira Coupling:

-

Reaction Setup: In a reaction flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as THF or DMF.

-

Catalysts and Base: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine).[10][12][13][14]

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

Workup and Purification: Perform an aqueous workup and purify the desired product by column chromatography.

The Fluoro Groups: Influencing Reactivity and Enabling Nucleophilic Aromatic Substitution

The two fluorine atoms significantly influence the electronic properties of the benzene ring. Their strong electron-withdrawing nature makes the ring electron-deficient and activates it towards nucleophilic aromatic substitution (SₙAr).[15][16][17] While the iodine is the better leaving group in cross-coupling reactions, under specific SₙAr conditions, one of the fluorine atoms can be displaced by a nucleophile.

The ortho- and para-directing effect of the aldehyde group, combined with the activation by the fluoro groups, suggests that nucleophilic attack is most likely to occur at the position para to the aldehyde, which is one of the fluorine-bearing carbons.

Generalized Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Nucleophile and Base: Add the nucleophile (e.g., an amine, alcohol, or thiol, 1.1-2.0 eq.) and a suitable base (e.g., K₂CO₃ or NaH) if required.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >100 °C) and monitor its progress.

-

Workup and Purification: After completion, cool the reaction, perform an aqueous workup, and purify the product.

Synthetic Applications and Future Outlook

The multifaceted reactivity of this compound makes it a highly attractive starting material for the synthesis of a wide array of complex molecules. Its utility has been demonstrated in the preparation of biologically active compounds and advanced materials. The ability to sequentially or selectively functionalize the different positions on the aromatic ring provides a powerful strategy for building molecular diversity.

Future applications are likely to expand as chemists continue to explore the unique reactivity of this versatile building block. The development of novel catalytic systems and reaction conditions will undoubtedly unlock new synthetic pathways, further solidifying the importance of this compound in modern organic synthesis.

References

-

Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, October 7). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]

-

Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. (n.d.). Indian Academy of Sciences. Retrieved February 23, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved February 23, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Wiley Online Library. Retrieved February 23, 2026, from [Link]

-

2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. (2004, September). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). MDPI. Retrieved February 23, 2026, from [Link]

-

Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010, July 12). University of Edinburgh Research Explorer. Retrieved February 23, 2026, from [Link]

-

Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved February 23, 2026, from [Link]

-

The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). Frontiers. Retrieved February 23, 2026, from [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP004667. (2008, October 21). MassBank. Retrieved February 23, 2026, from [Link]

-

IR Chart. (n.d.). UCLA. Retrieved February 23, 2026, from [Link]

-

2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). OICC Press. Retrieved February 23, 2026, from [Link]

-

Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

Synthesis and Reactivity of Aryl Iodo Difluorides. (n.d.). -ORCA - Cardiff University. Retrieved February 23, 2026, from [Link]

-

146137-72-6 | Benzaldehyde,2-fluoro-6-iodo-. (n.d.). Kaimosi BioChem Tech Co., Ltd. Retrieved February 23, 2026, from [Link]

- CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde. (n.d.). Google Patents.

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... (2025, December 4). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

-

2,3-Dihydroxybenzaldehyde. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 5. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ias.ac.in [ias.ac.in]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 2,3-Difluoro-6-iodobenzaldehyde as a pharmaceutical intermediate

An In-Depth Technical Guide to the Application of 2,3-Difluoro-6-iodobenzaldehyde in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making them indispensable in drug discovery.[1][2][3] Among the vast arsenal of fluorinated building blocks, this compound stands out as a particularly versatile and powerful intermediate. Its unique trifunctional nature—a reactive aldehyde, an electron-withdrawing difluorophenyl ring, and a strategically placed iodine atom—offers multiple, orthogonal pathways for molecular elaboration.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into detailed, field-proven protocols for its use in key synthetic transformations, explain the causality behind experimental choices, and illustrate its utility in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 146137-72-6 | [4] |

| Molecular Formula | C₇H₄F₂IO | [4] |